molecular formula C8H11N B1664132 3-Ethylaniline CAS No. 587-02-0

3-Ethylaniline

Cat. No. B1664132
CAS RN: 587-02-0
M. Wt: 121.18 g/mol
InChI Key: AMKPQMFZCBTTAT-UHFFFAOYSA-N
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Description

3-Ethylaniline is a compound with the molecular formula C8H11N . It acts as a reagent in the design, synthesis, and biological evaluation of thienopyrimidine hydroxamic acid-based derivatives as structurally novel histone deacetylase (HDAC) inhibitors .


Synthesis Analysis

In one study, ten novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized and characterized by FTIR, NMR (1 H, 13 C), and mass spectrometry . The synthesis was carried out by diethyl but-2-ynedioate cyclization and different acyl thiourea substitutions of 3-ethyl amine .


Molecular Structure Analysis

The molecular structure of 3-Ethylaniline is represented by the formula C8H11N . The InChI representation of the molecule is InChI=1S/C8H11N/c1-2-7-4-3-5-8 (9)6-7/h3-6H,2,9H2,1H3 .


Chemical Reactions Analysis

3-Ethylaniline is involved in various chemical reactions. For instance, it is used in the synthesis of novel 3-ethylaniline hybrid imino-thiazolidinones . The synthesis involves diethyl but-2-ynedioate cyclization and different acyl thiourea substitutions of 3-ethyl amine .


Physical And Chemical Properties Analysis

3-Ethylaniline has a molecular weight of 121.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The exact mass of 3-Ethylaniline is 121.089149355 g/mol .

Scientific Research Applications

Antifungal Applications in Agriculture

3-Ethylaniline has been studied for its potential as a biofumigant in agriculture. In a study by Chaouachi et al. (2022), N-Ethylaniline, a compound related to 3-Ethylaniline, showed effective antifungal activity against phytopathogenic fungi. It was found to inhibit mycelial growth in various fungal strains and significantly reduced infections in tomato and lemon fruits, suggesting its use as an eco-friendly alternative to chemical pesticides (Chaouachi et al., 2022).

Structural Studies and Spectroscopy

The molecular structure of ethylanilines has been explored using Fourier-transform microwave spectroscopy. A study by Wang et al. (2020) on ortho-, meta-, and para-ethylaniline provided insights into the influence of the ethyl substituent on the structure of the amino group communicated through the phenyl ring. This research contributes to a better understanding of the molecular behavior of such compounds (Wang et al., 2020).

Corrosion Protection in Materials Science

Poly(o-ethylaniline) coatings have been developed for corrosion protection in materials like stainless steel. Chaudhari et al. (2007) reported that these coatings offer excellent protection against localized and general corrosion, significantly improving the durability of the material. This application is crucial for extending the life of materials used in harsh environments (Chaudhari et al., 2007).

Chemical Synthesis and Catalysis

3-Ethylaniline plays a role in the synthesis of various chemical compounds. Narayanan and Deshpande (2000) discussed its importance as an intermediate in the synthesis of dyes and as a co-catalyst in polymerization reactions. The study emphasizes the significance of 3-Ethylaniline in industrial chemical processes (Narayanan & Deshpande, 2000).

Polymer Science and Conductivity

3-Ethylaniline has been used in the synthesis of conducting polymers. Research by Lin and Yang (2005) focused on the synthesis and characterization of ethyl and ethoxy substituted polyaniline complexes. These complexes demonstrate electrical conductivity and potential applications in electronics and materials science (Lin & Yang, 2005).

Safety And Hazards

3-Ethylaniline may cause damage to organs . It is toxic if swallowed, inhaled, or in contact with skin . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapors should be avoided .

Relevant Papers The retrieved papers discuss the synthesis of 3-ethylaniline hybrid imino-thiazolidinones and the use of 3-Ethylaniline as a reagent in the design, synthesis, and biological evaluation of thienopyrimidine hydroxamic acid-based derivatives .

properties

IUPAC Name

3-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKPQMFZCBTTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051434
Record name 3-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylaniline

CAS RN

587-02-0
Record name 3-Ethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5U3OQY77O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The N-methyl-3-ethyl aniline obtained in the previous step was dissolved in 250 ml anhydrous ether and to this was added (by annulation) about 400 ml of HCl (1.0M solution in ether) at ambient temperature. The resultant white precipitate was filtered through a Buchner funnel, washed with ether, and dried to afford 39.0 g (95% yield, 76% overall in 3 steps from 3-ethyl aniline) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
485
Citations
PL Skipper, LJ Trudel, TW Kensler… - Chemical research in …, 2006 - ACS Publications
Aromatic amines such as 2-naphthylamine and 4-aminobiphenyl are established human bladder carcinogens. Experimental evidence for carcinogenicity of monocylic aromatic amines …
Number of citations: 40 pubs.acs.org
A Ahmed, M Aziz, SA Ejaz, PA Channar, A Saeed… - Biomolecules, 2022 - mdpi.com
… In the current study, ten novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized and characterized by FTIR, NMR ( 1 H, 13 C), and mass spectrometry. Synthesis was carried …
Number of citations: 6 www.mdpi.com
F Luceri, G Pieraccini, G Moneti… - … and industrial health, 1993 - journals.sagepub.com
A very sensitive mass-spectrometry method has been developed for the analysis of aromatic amines in tobacco smoke and in indoor air. Cigarettes were smoked with a smoking …
Number of citations: 134 journals.sagepub.com
M Leclerc, J Guay, LH Dao - Macromolecules, 1989 - ACS Publications
… , 3methylaniline, 2-ethylaniline, 3-ethylaniline, and 2propylaniline) was performed in 1 Mhc1 … by electropolymerization except 2-propylaniline and 3-ethylaniline, which did not give any …
Number of citations: 382 pubs.acs.org
M Dhiman, V Polshettiwar - Journal of Materials Chemistry A, 2016 - pubs.rsc.org
… (1%) was specifically found to be selective towards reduction to 3-vinylaniline, whereas 10% and 5% Pt loaded on KCC-1-PEI showed high activity and selectivity towards 3-ethylaniline…
Number of citations: 76 pubs.rsc.org
Y Wang, N Grinberg, J McCaffrey… - Journal of Liquid …, 2008 - Taylor & Francis
… Aniline, N-methylaniline and 3-ethylaniline show good peak shapes and the elution times … that in temperature program, except the pair 3-ethylaniline and N,N-dimethylaniline, which …
Number of citations: 2 www.tandfonline.com
M Lan, B Zhang, H Cheng, X Li, Q Wu, Z Ying, Y Zhu… - Molecular …, 2017 - Elsevier
… obtained over Pt-Bi/TiO 2 for the hydrogenation of AS to 3-ethylaniline (EA) was lowered. … vinyl group, respectively, and then produce 3-ethylaniline (EA) via the further hydrogenation of …
Number of citations: 26 www.sciencedirect.com
R Disselkamp, HS Im, ER Bernstein - The Journal of chemical physics, 1992 - pubs.aip.org
… For 3-ethylaniline, the ethyl group torsional potential was mapped out relative to the aromatic ring plane by optimizing all degrees of freedom as described above except for the torsional …
Number of citations: 14 pubs.aip.org
A Rafalska-Łasocha, M Duda, W Łasocha - Powder Diffraction, 2020 - cambridge.org
… acid reacting with 3-ethylaniline forms different compounds depending on the time of reaction and the acid used to obtain an acidic environment. Interestingly, using 3-ethylaniline, we …
Number of citations: 5 www.cambridge.org
HG Jang, LJ Trudel, JS Wishnok… - Chemical Research in …, 2006 - hero.epa.gov
Cytotoxicity and mutagenicity of potential metabolites of 2,6-and 3,5-dimethylaniline and 3-ethylaniline | Health & Environmental Research Online (HERO) | US EPA … Cytotoxicity and …
Number of citations: 3 hero.epa.gov

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